3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a combination of heterocyclic structures, including pyrazole, pyrimidine, piperidine, and benzoxazole. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core heterocyclic structures, followed by their sequential coupling and functionalization.
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Preparation of Pyrazole and Pyrimidine Derivatives: : The synthesis starts with the formation of the pyrazole and pyrimidine rings. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones for pyrazoles, and amidines and β-diketones for pyrimidines .
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Formation of Piperidine Ring: : The piperidine ring is synthesized through hydrogenation of pyridine derivatives or by cyclization of appropriate amines and aldehydes .
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Coupling Reactions: : The pyrazole and pyrimidine derivatives are then coupled with the piperidine ring through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents .
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Formation of Benzoxazole Ring: : The benzoxazole ring is synthesized through cyclization of ortho-aminophenols with carboxylic acids or their derivatives under acidic conditions .
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Final Coupling and Functionalization: : The final step involves coupling the benzoxazole derivative with the previously synthesized intermediate, followed by functionalization to introduce the oxoethyl group. This step may require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound would involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) .
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Reduction: : Reduction reactions can be performed on the oxoethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole ring, using nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, Thiols
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)
Catalysts: DMAP, DCC
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with various functional groups introduced at specific positions on the heterocyclic rings.
Scientific Research Applications
3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry .
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Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
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Medicine: : The compound is investigated for its therapeutic potential in treating various diseases, such as cancer, infectious diseases, and inflammatory conditions .
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Industry: : It is used in the development of new pharmaceuticals and agrochemicals, as well as in material science for the synthesis of novel polymers and catalysts .
Mechanism of Action
The mechanism of action of 3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound targets enzymes and receptors involved in key biological processes, such as kinases, proteases, and G-protein coupled receptors (GPCRs) .
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Pathways Involved: : It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, including the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant biological activities, including antimicrobial and anticancer effects.
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in organic synthesis as a versatile building block.
Uniqueness
3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of heterocyclic structures, which confer a diverse range of chemical reactivity and biological activities. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a promising candidate for drug development and other scientific applications.
Properties
Molecular Formula |
C22H22N6O4 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-[2-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H22N6O4/c1-26-13-16(12-25-26)15-10-23-21(24-11-15)31-17-6-8-27(9-7-17)20(29)14-28-18-4-2-3-5-19(18)32-22(28)30/h2-5,10-13,17H,6-9,14H2,1H3 |
InChI Key |
FDIJKUDPZFKCAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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